molecular formula C14H15NO4S2 B6693092 1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid

1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B6693092
M. Wt: 325.4 g/mol
InChI Key: CKSZVYQDFLZZAV-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a benzothiophene ring, a sulfonyl group, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzothiophene ring, which is a sulfur-containing heterocycle, adds unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene ring can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid is unique due to the combination of the benzothiophene ring and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design and organic synthesis.

Properties

IUPAC Name

1-(1-benzothiophen-3-ylsulfonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-14(17)11-6-3-4-8-15(11)21(18,19)13-9-20-12-7-2-1-5-10(12)13/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZVYQDFLZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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